molecular formula C12H10BrNO3S B8305188 2-Amino-5-bromo[1,1'-biphenyl]-3-sulphonic acid

2-Amino-5-bromo[1,1'-biphenyl]-3-sulphonic acid

Cat. No. B8305188
M. Wt: 328.18 g/mol
InChI Key: ZNYCDQODSZCJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712393

Procedure details

To a mixture of 37.8 g (100 mmol) of 2-amino-5-bromo-3-iodobenzenesulphonic acid and 32 g (300 mmol) of sodium carbonate in 300 ml of 1,2-dimethoxyethane and 150 ml of water are successively added, under a nitrogen atmosphere, 5.8 g (5 mmol) of tetrakis(triphenylphosphine)palladium (0) and 19.5 g (160 mmol) of benzeneboronic acid. The mixture is heated at the reflux temperature for 4 hours and the reaction medium is then concentrated under reduced pressure. The residue thus obtained is then dissolved in a mixture containing 300 ml of methanol, 300 ml of 0.1N hydrochloric acid and 16 ml of 95% sulphuric acid. The mixture is concentrated to 100 ml under reduced pressure, cooled to 0° C. and filtered. The residue is purified by chromatography on an RP 18 reverse-phase column, eluting with an acetonitrile:water mixture (2:8).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][C:3]=1[S:10]([OH:13])(=[O:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+].[C:20]1(B(O)O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl.S(=O)(=O)(O)O>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[NH2:1][C:2]1[C:3]([S:10]([OH:13])(=[O:12])=[O:11])=[CH:4][C:5]([Br:9])=[CH:6][C:7]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
NC1=C(C=C(C=C1I)Br)S(=O)(=O)O
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
5.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are successively added, under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the reflux temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
is then dissolved in a mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to 100 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on an RP 18 reverse-phase column
WASH
Type
WASH
Details
eluting with an acetonitrile

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1S(=O)(=O)O)Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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